5-azido-3-methyl-1H-1,2,4-triazole;nitric acid
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Overview
Description
5-azido-3-methyl-1H-1,2,4-triazole is a compound of significant interest in the field of energetic materials. It is known for its high sensitivity to various stimuli such as impact and friction, making it a potential candidate for primary explosives . The compound is characterized by its azido and triazole functional groups, which contribute to its energetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-3-methyl-1H-1,2,4-triazole typically involves the diazotization of 5-amino-3-methyl-1H-1,2,4-triazole followed by azidation. The process begins with the preparation of 5-amino-3-methyl-1H-1,2,4-triazole, which is then diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently treated with sodium azide to yield 5-azido-3-methyl-1H-1,2,4-triazole .
Industrial Production Methods
Industrial production methods for 5-azido-3-methyl-1H-1,2,4-triazole are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions and ensuring safety protocols, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-azido-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of 5-azido-3-methyl-1H-1,2,4-triazole.
Reduction: Amino derivatives of 5-azido-3-methyl-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-azido-3-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of explosives and propellants.
Mechanism of Action
The mechanism of action of 5-azido-3-methyl-1H-1,2,4-triazole primarily involves the release of nitrogen gas upon decomposition, which contributes to its explosive properties. The azido group is highly reactive and can undergo rapid decomposition, leading to the formation of nitrogen gas and other byproducts. This rapid gas release is responsible for the compound’s energetic characteristics .
Comparison with Similar Compounds
Similar Compounds
5-azido-3-nitro-1H-1,2,4-triazole: Similar in structure but contains a nitro group instead of a methyl group.
3-azido-5-methyl-1,2,4-triazole: An isomer with the azido and methyl groups in different positions.
3,5-diazido-1,2,4-triazole: Contains two azido groups, increasing its energetic properties.
Uniqueness
5-azido-3-methyl-1H-1,2,4-triazole is unique due to its specific combination of azido and methyl groups, which provide a balance of stability and reactivity. This makes it a valuable compound for applications requiring controlled energetic properties .
Properties
CAS No. |
828268-64-0 |
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Molecular Formula |
C3H5N7O3 |
Molecular Weight |
187.12 g/mol |
IUPAC Name |
5-azido-3-methyl-1H-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C3H4N6.HNO3/c1-2-5-3(7-6-2)8-9-4;2-1(3)4/h1H3,(H,5,6,7);(H,2,3,4) |
InChI Key |
KNEAMPMLQYHQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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